AST 487

Vue d'ensemble

Description

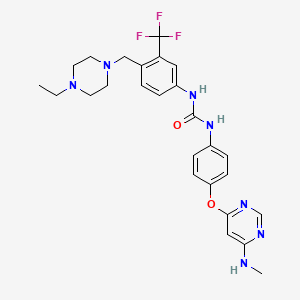

AST-487, également connu sous le nom de NVP-AST487, est un composé organique synthétique qui agit comme un puissant inhibiteur de la kinase RET. Il a montré un potentiel significatif dans le traitement du cancer médullaire de la thyroïde et d'autres cancers présentant des mutations activantes du gène RET. Le composé appartient à la classe des N,N'-diphénylurées et a une valeur IC50 de 0,88 μmol/L pour l'inhibition de la kinase RET .

Méthodes De Préparation

AST-487 est synthétisé par une série de réactions chimiques impliquant la formation de dérivés de N,N'-diphénylurée. La voie de synthèse implique généralement la réaction de la 4-(4-éthylpipérazin-1-yl)méthyl-3-(trifluorométhyl)aniline avec la 4-(6-(méthylamino)pyrimidin-4-yloxy)aniline en présence d'un agent de couplage pour former le produit souhaité . Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la réaction. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions et l'optimisation des conditions pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

AST-487 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : AST-487 peut subir des réactions de substitution où des atomes ou des groupes spécifiques dans la molécule sont remplacés par d'autres atomes ou groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

AST-487 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : AST-487 est utilisé comme composé outil pour étudier l'inhibition des kinases et pour développer de nouveaux inhibiteurs de kinases.

Biologie : Le composé est utilisé dans des études biologiques pour étudier le rôle de la kinase RET dans les processus cellulaires et pour comprendre les mécanismes moléculaires à l'origine des maladies liées au RET.

Médecine : AST-487 a montré un potentiel dans le traitement de divers cancers, notamment le cancer médullaire de la thyroïde, en inhibant l'activité de la kinase RET.

Mécanisme d'action

AST-487 exerce ses effets en inhibant l'activité de la kinase RET. Le composé se lie au domaine kinase de RET, empêchant son autophosphorylation et l'activation subséquente des voies de signalisation en aval. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses présentant des mutations activantes de RET . De plus, AST-487 s'est avéré inhiber d'autres kinases telles que FLT3 et c-Kit, contribuant ainsi davantage à ses effets anticancéreux .

Applications De Recherche Scientifique

Cancer Treatment Applications

1.1 Inhibition of RET Kinase Activity

AST 487 has demonstrated significant efficacy in inhibiting RET kinase activity, which is crucial for the proliferation of certain cancer cells, particularly those with activating mutations. In vitro studies show that this compound effectively decreases RET autophosphorylation and the activation of downstream signaling pathways such as PLCγ and ERK in cell lines harboring RET mutations, such as PC-RET/PTC3 and TT cells. The compound exhibits a dose-dependent inhibition of cell growth in these models, indicating its potential as a targeted therapy for RET-driven cancers, particularly thyroid cancers that do not harbor BRAF mutations .

1.2 Antileukemic Effects on FLT3 Mutations

In addition to its effects on RET, this compound has shown promising results against FLT3-ITD (internal tandem duplication) mutations prevalent in acute myeloid leukemia (AML). Studies indicate that this compound selectively induces apoptosis and cell cycle arrest in leukemic cells expressing mutant FLT3, with an IC50 value significantly lower than that of other FLT3 inhibitors like PKC412. This selectivity allows it to spare normal cells, thereby reducing potential side effects associated with broader kinase inhibition .

1.3 Efficacy in Xenograft Models

In vivo studies using mouse models have confirmed the antitumor efficacy of this compound. Administration of the compound at doses greater than 30 mg/kg per day resulted in substantial reductions in tumor size for xenografts expressing RET mutations. Notably, a marked decrease in RET protein levels was observed post-treatment, reinforcing the compound's potential as a therapeutic agent against RET-driven tumors .

Mechanistic Insights

2.1 Selectivity and Potency

This compound has been characterized by its high selectivity towards mutant forms of RET and FLT3 while exhibiting minimal activity against wild-type kinases. This selectivity is crucial for minimizing off-target effects that can lead to adverse reactions in patients undergoing treatment .

2.2 Combination Therapies

Recent studies have explored the combination of this compound with standard chemotherapeutic agents, revealing enhanced antiproliferative effects on mutant FLT3-expressing cells. This suggests that this compound could be effectively integrated into existing treatment regimens for AML, potentially overcoming resistance mechanisms associated with conventional therapies .

Summary of Research Findings

Mécanisme D'action

AST-487 exerts its effects by inhibiting the activity of the RET kinase. The compound binds to the kinase domain of RET, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells with activating RET mutations . Additionally, AST-487 has been shown to inhibit other kinases such as FLT3 and c-Kit, further contributing to its anti-cancer effects .

Comparaison Avec Des Composés Similaires

AST-487 est unique en sa capacité à inhiber sélectivement la kinase RET avec une forte puissance. Des composés similaires comprennent :

Vandetanib : Un autre inhibiteur de la kinase RET utilisé dans le traitement du cancer médullaire de la thyroïde.

Cabozantinib : Un inhibiteur multi-kinases qui cible RET, MET et VEGFR2, entre autres.

Sunitinib : Un inhibiteur de la tyrosine kinase qui cible de multiples kinases, y compris RET, VEGFR et PDGFR.

Comparé à ces composés, AST-487 a montré un profil distinct en termes de sélectivité et de puissance pour l'inhibition de la kinase RET .

Activité Biologique

AST 487, also known as NVP-AST487, is a novel compound recognized primarily for its role as an inhibitor of various receptor tyrosine kinases, particularly FLT3 and RET. This compound has garnered attention in the field of cancer research due to its potent biological activity against specific cancer cell lines and its potential therapeutic applications.

This compound functions as an ATP-competitive inhibitor, exhibiting a high affinity for multiple kinases:

- FLT3 : Ki value of 0.12 μM, indicating strong inhibition.

- RET : IC50 value of 0.88 μM, demonstrating effective inhibition in various cellular contexts.

- Other Kinases : It also inhibits KDR, c-KIT, and c-Abl with IC50 values below 1 μM .

In Vitro Studies

Research has shown that this compound significantly inhibits cellular proliferation in various cancer cell lines:

- Acute Myeloid Leukemia (AML) : Inhibition of FLT3-ITD-Ba/F3 cells with an IC50 < 5 nM, leading to substantial cell death at low concentrations (0.01 μM) compared to patient samples .

- Thyroid Cancer : Inhibition of RET autophosphorylation and downstream signaling pathways (PLCγ and ERK) in cells harboring RET mutations .

- Bladder Cancer : this compound has been shown to reduce hTERT mRNA levels by over 75% in several human bladder cancer cell lines, indicating its potential to target hTERT expression irrespective of promoter mutations .

In Vivo Efficacy

In animal models, this compound demonstrated significant antitumor activity:

- Xenograft Models : In NIH3T3-RETC634W xenografts, doses greater than 30 mg/kg/day resulted in notable tumor size reductions .

- Dose-Dependent Effects : In bladder cancer models, a dose-dependent decrease in cell proliferation was observed, with IC50 values ranging from 1.3 to 2.5 μM across different cell lines .

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical implications of this compound:

- AML Treatment : The compound's ability to induce cell death in AML cells suggests it could serve as a therapeutic option for patients with FLT3 mutations.

- Bladder Cancer Management : Its effectiveness in downregulating hTERT expression positions this compound as a candidate for treating bladder cancers characterized by elevated hTERT levels, even in cases without promoter mutations .

Summary Table of Biological Activity

| Target Kinase | Ki/IC50 Value | Activity Description |

|---|---|---|

| FLT3 | Ki = 0.12 μM | Potent inhibitor; significant effect on AML cells |

| RET | IC50 = 0.88 μM | Effective in thyroid cancer; inhibits autophosphorylation |

| KDR | IC50 < 1 μM | Inhibits kinase activity in various assays |

| c-KIT | IC50 < 1 μM | Inhibitory effects noted in cell lines with c-KIT mutations |

| c-Abl | IC50 < 1 μM | Exhibits inhibitory action across multiple cellular contexts |

Propriétés

IUPAC Name |

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPGGGTTYSGTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212239 | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630124-46-8 | |

| Record name | AST-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630124468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AST-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34UO2M4T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NVP-AST487 interact with its target, RET, and what are the downstream effects of this interaction?

A1: NVP-AST487 functions as an ATP-competitive inhibitor of RET kinase, specifically targeting the kinase domain responsible for its activity. [, , , ] This binding prevents RET autophosphorylation and the subsequent activation of downstream signaling pathways, including ERK1/2 and AKT. [, ] By inhibiting these pathways, NVP-AST487 effectively disrupts RET-mediated cellular processes like proliferation, survival, and differentiation, ultimately leading to growth inhibition and even apoptosis in RET-dependent cancer cells. [, , ]

Q2: How does the inhibition of RET by NVP-AST487 affect calcitonin levels in medullary thyroid cancer (MTC)?

A2: Interestingly, research indicates that NVP-AST487 impacts calcitonin levels through a mechanism distinct from its tumor growth inhibition properties. [, ] It has been observed that NVP-AST487 directly inhibits calcitonin gene transcription, leading to a rapid decrease in circulating calcitonin levels, even before significant tumor shrinkage is observed. [, , ] This effect is attributed to the inhibition of RET signaling, which appears to play a physiological role in regulating calcitonin gene expression. [, , ] This finding has significant implications for interpreting calcitonin as a biomarker of tumor burden in MTC patients treated with RET inhibitors like NVP-AST487.

Q3: Can NVP-AST487 overcome resistance to other RET inhibitors, such as PKC412?

A3: While PKC412 has shown promise in treating FLT3-ITD-positive acute myeloid leukemia (AML), the emergence of drug resistance remains a challenge. Studies suggest that NVP-AST487, with its distinct chemical structure, demonstrates potent antiproliferative effects against both PKC412-sensitive and -resistant AML cells harboring FLT3-ITD mutations. [] This finding highlights the potential of NVP-AST487 as an alternative therapeutic option in cases where resistance to existing FLT3 inhibitors develops.

Q4: Beyond RET, does NVP-AST487 affect other molecular targets relevant to cancer development?

A4: Research has unveiled an intriguing link between NVP-AST487 and the CDKL5-SOX9 signaling axis in the context of rhabdomyolysis-associated acute kidney injury (AKI). [] It appears that CDKL5, a stress-induced kinase, is activated in renal tubular epithelial cells (RTECs) during AKI. [] NVP-AST487 has been shown to alleviate AKI in a CDKL5-dependent manner, suggesting that it might exert therapeutic effects beyond its action on RET. [] This finding warrants further investigation into the broader therapeutic potential of NVP-AST487 in conditions beyond cancer.

Q5: What insights have been gained from using NVP-AST487 as a tool to study ligand dynamics in receptor-bound states?

A5: NVP-AST487 has proven valuable in studying the dynamics of ligand binding through techniques like forbidden coherence transfer (FCT) analysis. [] Specifically, the trifluoromethyl (CF3) group present in NVP-AST487 serves as a valuable probe for studying ligand flexibility within the binding pocket. [] By applying CF3-FCT analysis to the NVP-AST487-p38α complex, researchers successfully characterized the dynamic behavior of the CF3 group in the bound state. [] This information is crucial for understanding the fine details of ligand-receptor interactions, ultimately aiding in the rational design of more potent and selective inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.